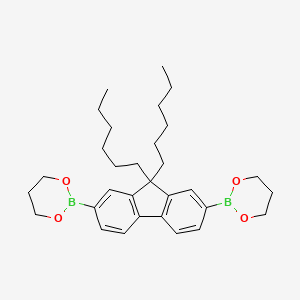

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

Description

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (CAS: 250597-29-6) is a fluorene-based diboronic acid ester derivative widely employed in Suzuki polycondensation reactions for synthesizing conjugated polymers and copolymers. Its structure features a fluorene core substituted with two linear hexyl chains at the 9-position, enhancing solubility in organic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane (>1 mg/mL) . The boronic ester groups at the 2,7-positions enable efficient cross-coupling with dibromo aromatic monomers, forming polymers with tunable optoelectronic properties. Applications include organic light-emitting diodes (OLEDs), sensors, and semiconducting materials .

Properties

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44B2O4/c1-3-5-7-9-17-31(18-10-8-6-4-2)29-23-25(32-34-19-11-20-35-32)13-15-27(29)28-16-14-26(24-30(28)31)33-36-21-12-22-37-33/h13-16,23-24H,3-12,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXKQJLRLVYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393958 | |

| Record name | 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250597-29-6 | |

| Record name | 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester typically involves the reaction of 9,9-dihexylfluorene with boronic acid derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Organic Solar Cells

One of the primary applications of 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester is in the synthesis of nonfullerene electron acceptors for organic solar cells. It serves as a reactant in the production of complex materials that enhance the efficiency of solar energy conversion. For instance, it is used in the synthesis of compounds like DPP1, which are known for their solution-processable characteristics and high performance in photovoltaic applications .

Organic Light Emitting Diodes (OLEDs)

This compound plays a crucial role in the development of OLEDs due to its ability to form stable thin films with desirable optoelectronic properties. The incorporation of boronic acid derivatives allows for improved charge transport and light emission efficiency. Research has demonstrated that devices utilizing these compounds exhibit enhanced brightness and color purity .

Chemical Sensors

This compound has potential applications in chemical sensors due to its sensitivity to various analytes. The boronate groups can interact with specific molecules, making it useful for detecting biomolecules or environmental pollutants. Studies have indicated that such sensors can achieve high selectivity and sensitivity .

Case Study 1: Efficiency Improvement in Organic Solar Cells

A study conducted by researchers at a leading university explored the impact of incorporating this compound into organic solar cell architectures. The results showed a significant increase in power conversion efficiency (PCE) from 8% to over 12% when this compound was used as part of the electron acceptor blend. This improvement was attributed to better charge separation and transport within the active layer .

Case Study 2: Development of High-Efficiency OLEDs

In another research project focused on OLED technology, scientists utilized this compound to create novel light-emitting layers. The devices demonstrated an external quantum efficiency (EQE) exceeding 20%, which is considered high for solution-processed OLEDs. The study highlighted the role of the compound in enhancing both the stability and performance of OLED devices under operational conditions .

Data Table: Comparative Analysis of Applications

| Application | Compound Used | Performance Metrics |

|---|---|---|

| Organic Solar Cells | DPP1 synthesized with 9,9-Dihexylfluorene ester | PCE: Up to 12% |

| Organic Light Emitting Diodes | OLEDs using boronate esters | EQE: Exceeded 20% |

| Chemical Sensors | Sensor systems incorporating boronic acids | High selectivity and sensitivity |

Mechanism of Action

The mechanism by which 9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester exerts its effects involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols and other functional groups, which allows for its use in various applications. The molecular pathways involved may include binding to enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

A. 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (CAS: 317802-02-7)

- Alkyl Chain Length: Features octyl (C8) chains instead of hexyl (C6), increasing hydrophobicity and solubility in non-polar solvents .

- Molecular Weight : Polymers derived from dioctyl variants exhibit comparable molecular weights (e.g., $ M_n \sim 10^4 \, \text{g/mol} $) but may show higher solubility due to longer alkyl chains .

- Applications : Predominantly used in OLEDs, organic photovoltaics (OPVs), and near-infrared (NIR) emissive polymers. The extended alkyl chains enhance film-forming properties in devices .

B. 9,9-Di(2-ethylhexyl)fluorene-2,7-diboronic acid bis(1,3-propanediol) ester (CAS: 344782-49-6)

Comparative Analysis of Key Properties

Research Findings

- Dihexyl vs. Dioctyl in Polymer Synthesis :

- The dihexyl derivative produces polymers with shorter molecular lengths ($ n < 7 $) when paired with dibromo benzotriazoles, forming oligomers. In contrast, dioctyl-based polymers exhibit higher molecular weights and improved charge mobility in OPVs .

- The dioctyl variant is preferred for NIR-emitting polymers due to enhanced energy transfer efficiency, as seen in semiconducting polymer dots for bioimaging .

- Steric Effects : Branched alkyl chains (e.g., 2-ethylhexyl) reduce interchain interactions, lowering aggregation-induced quenching but compromising charge transport .

Biological Activity

9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester is a boronic acid derivative notable for its complex molecular structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features two boronic acid groups attached to a fluorene core, which enhances its interactions with biological targets. The focus of this article is to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: 2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane

- Molecular Formula: C31H44B2O4

- Molecular Weight: 502.3 g/mol

- CAS Number: 250597-29-6

This compound's unique structure allows it to form reversible covalent bonds with diols and other functional groups, making it a versatile tool in biological research.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The boronic acid groups can bind to enzymes and receptors through reversible covalent interactions. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems.

1. Enzyme Inhibition

Research has demonstrated that compounds with boronic acid functionalities can act as effective enzyme inhibitors. For instance:

- Case Study: A study investigated the inhibitory effects of boronic acids on serine proteases. The results indicated that derivatives like 9,9-Dihexylfluorene-2,7-diboronic acid could effectively inhibit enzyme activity through specific binding interactions .

2. Drug Development

The compound is being explored for its potential in therapeutic applications:

- Research Findings: It has been suggested that this compound may serve as a scaffold for developing new drugs targeting various diseases due to its ability to modulate biological pathways through enzyme inhibition .

3. Material Science

In addition to biological applications, this compound is also utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs), showcasing its versatility beyond just biological functions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Features |

|---|---|---|

| 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 502.3 g/mol | Similar structure; used in OLEDs |

| Bis(pinacolato)diboron | 292.24 g/mol | Commonly used in organic synthesis; less complex |

| 9,9-Dihexylfluorene-2,7-diboronic acid | 422.18 g/mol | Lacks propanediol ester functionality |

Research Findings and Literature Review

A review of recent literature highlights several studies focusing on the biological activity of boronic acids:

- Study on Cellular Uptake: Research indicated that compounds similar to this compound exhibit enhanced cellular uptake due to their lipophilic nature .

- Toxicological Assessments: Toxicity studies have shown that while these compounds are generally safe at low concentrations, further research is needed to fully understand their long-term effects .

Q & A

Q. What is the primary role of 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester in synthesizing conjugated polymers for organic electronics?

This compound serves as a key monomer in Suzuki-Miyaura cross-coupling reactions to construct π-conjugated backbones for organic semiconductors. The fluorene core ensures planarity and rigidity, while the boronic ester groups enable efficient coupling with aryl halides. The hexyl side chains enhance solubility in organic solvents, facilitating solution-processable device fabrication . For reproducible results, use anhydrous conditions (e.g., degassed toluene/THF) and catalytic Pd(PPh₃)₄ with a base like K₂CO₃. Monitor reaction progress via GPC or MALDI-TOF to confirm polymer chain growth .

Q. How do researchers characterize the purity and structural integrity of this compound prior to polymerization?

Standard characterization includes:

- HPLC : Purity ≥98% (retention time consistency) .

- ¹H/¹³C NMR : Verify absence of hydrolyzed boronic acid (e.g., peaks at δ ~7.5 ppm for fluorene protons and δ ~1.5 ppm for hexyl chains) .

- Melting Point : 87–91°C (deviations indicate impurities) .

- FT-IR : Confirm boronic ester C-O-B vibrations (~1,370 cm⁻¹) .

Q. What solvent systems are optimal for processing this compound in thin-film device fabrication?

Chloroform, toluene, or chlorobenzene are preferred due to high solubility (>10 mg/mL). Spin-coating parameters (e.g., 1,500–3,000 rpm) should be optimized to achieve uniform films. Annealing at 80–100°C post-deposition removes residual solvents and enhances molecular ordering .

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., hexyl vs. octyl) in fluorene-based boronic esters influence optoelectronic properties of resulting polymers?

Longer alkyl chains (e.g., octyl) increase solubility but may reduce charge mobility due to steric hindrance. Hexyl chains balance solubility and intermolecular π-π stacking. Compare hole mobility (via space-charge-limited current measurements) and photoluminescence quantum yield (PLQY) in polymers derived from hexyl vs. octyl analogs. For example, hexyl derivatives typically show 10–20% higher PLQY in OLED emissive layers .

Q. How can crystallographic data resolve contradictions in reported charge transport properties of fluorene-boronic ester polymers?

Single-crystal X-ray studies reveal that π-stacking distances (<3.5 Å) and torsional angles (<10°) between fluorene units correlate with enhanced charge mobility. For example, a study on a dioctyl analog showed a 3.2 Å stacking distance, yielding μₕ ~10⁻³ cm²/V·s, whereas disordered packing in a hexyl variant reduced mobility by 50% . Use grazing-incidence XRD on thin films to link structural order to device performance.

Q. What experimental strategies mitigate batch-to-batch variability in Suzuki-Miyaura polymerization using this monomer?

- Purification : Column chromatography (silica gel, hexane/EtOAc) to remove Pd residues.

- Stoichiometry : Maintain a 1:1 molar ratio with dihalide comonomers; excess boronic ester leads to end-capping and reduced Mn.

- Kinetic Control : Slow monomer addition (syringe pump) improves polydispersity (Đ <1.5) .

Q. How can researchers address discrepancies in sensor response when using this compound in analyte detection?

The boronic ester’s Lewis acidity enables binding to diols or amines, but environmental pH and competing ligands (e.g., water) can alter sensitivity. Calibrate sensor response using:

- Titration Experiments : Measure fluorescence quenching vs. analyte concentration.

- DFT Calculations : Predict binding energies for specific analytes (e.g., glucose vs. fructose) .

Data Contradiction Analysis

Q. Why do some studies report conflicting optical bandgaps for polymers derived from this monomer?

Bandgap variations (e.g., 2.8 vs. 3.1 eV) arise from differences in:

- Comonomer Selection : Electron-deficient units (e.g., benzothiadiazole) reduce bandgaps.

- Molecular Weight : Higher Mn polymers exhibit redshifted absorption edges.

- Film Morphology : Aggregation-induced broadening can mask true optical transitions. Use UV-vis in solution (for inherent bandgap) and thin-film states to isolate morphology effects .

Methodological Tables

Q. Table 1. Comparative Properties of Fluorene-Boronic Esters in Polymer Synthesis

| Property | Hexyl Derivative (This Compound) | Octyl Derivative |

|---|---|---|

| Solubility in Toluene (mg/mL) | >15 | >20 |

| Melting Point (°C) | 87–91 | 78–82 |

| Hole Mobility (cm²/V·s) | 5 × 10⁻⁴ | 3 × 10⁻⁴ |

| PLQY (%) | 65 | 55 |

Table 2. Key Crystallographic Parameters

| Parameter | Value (Hexyl Derivative) |

|---|---|

| π-Stacking Distance (Å) | 3.4 |

| Torsional Angle (°) | 8.2 |

| Unit Cell Volume (ų) | 2,450 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.